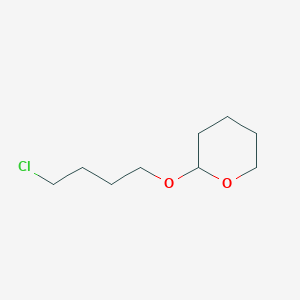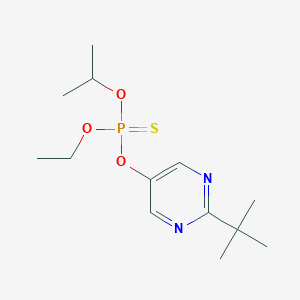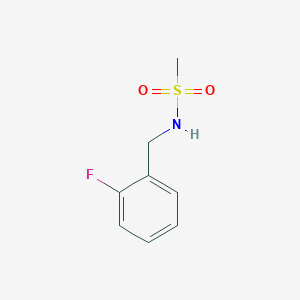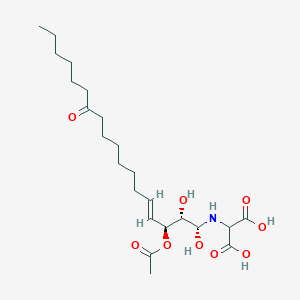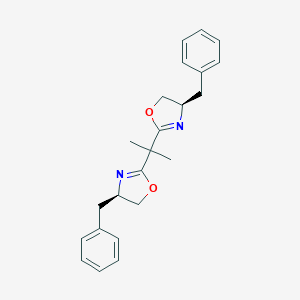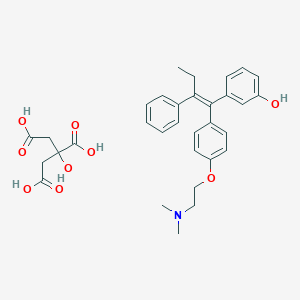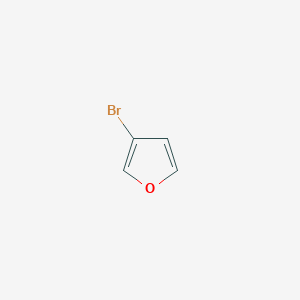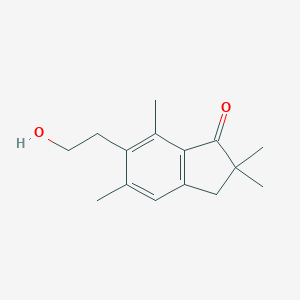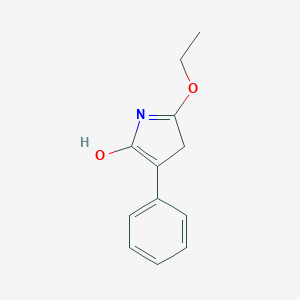
2-ethoxy-4-phenyl-3H-pyrrol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-4-phenyl-3H-pyrrol-5-ol is a compound that belongs to the pyrrole family. It is also known as EPP or 2-ethoxy-4-phenyl-5-hydroxymethyl-3H-pyrrole. This compound has gained a lot of attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-ethoxy-4-phenyl-3H-pyrrol-5-ol is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Effets Biochimiques Et Physiologiques
2-ethoxy-4-phenyl-3H-pyrrol-5-ol has been shown to have a number of biochemical and physiological effects. It exhibits potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-ethoxy-4-phenyl-3H-pyrrol-5-ol is its potent antioxidant and anti-inflammatory properties. This makes it a useful tool for studying the role of oxidative stress and inflammation in various diseases. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 2-ethoxy-4-phenyl-3H-pyrrol-5-ol. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in human clinical trials. Another area of interest is its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to determine the optimal dosage and administration route for this compound in these settings.
Méthodes De Synthèse
The synthesis of 2-ethoxy-4-phenyl-3H-pyrrol-5-ol has been achieved by several methods. One of the most commonly used methods is the reaction of 2-ethoxy-4-phenyl-3-bromomethyl-pyrrole with sodium hydroxide in the presence of copper powder. Another method involves the reaction of 2-ethoxy-4-phenyl-3-bromomethyl-pyrrole with sodium methoxide in the presence of copper powder.
Applications De Recherche Scientifique
2-ethoxy-4-phenyl-3H-pyrrol-5-ol has been extensively studied for its potential applications in scientific research. It has been found to have potent antioxidant and anti-inflammatory properties. It also exhibits neuroprotective effects and has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
148183-65-7 |
|---|---|
Nom du produit |
2-ethoxy-4-phenyl-3H-pyrrol-5-ol |
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-ethoxy-4-phenyl-3H-pyrrol-5-ol |
InChI |
InChI=1S/C12H13NO2/c1-2-15-11-8-10(12(14)13-11)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3 |
Clé InChI |
PRQAZRXMBKPTCC-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=C(C1)C2=CC=CC=C2)O |
SMILES canonique |
CCOC1=NC(=C(C1)C2=CC=CC=C2)O |
Synonymes |
3H-Pyrrol-5-ol,2-ethoxy-4-phenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



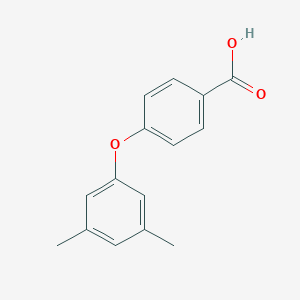
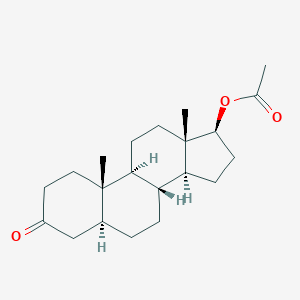
![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)
